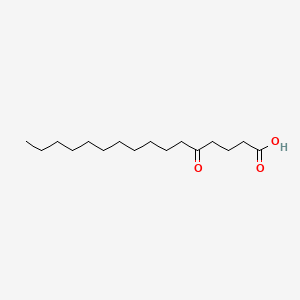

5-Oxohexadecanoic acid

Description

Properties

IUPAC Name |

5-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCLNPGINNEYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990651 | |

| Record name | 5-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70444-63-2 | |

| Record name | 5-Oxohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070444632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidizing Agents and Reaction Conditions

Jones reagent (CrO₃ in H₂SO₄) and pyridinium chlorochromate (PCC) are classical oxidants for alcohol-to-ketone transformations. For instance, PCC in dichloromethane at 0–25°C selectively oxidizes secondary alcohols without over-oxidizing carboxylic acid groups. Given the sensitivity of long alkyl chains to harsh acidic conditions, PCC is preferred over Jones reagent to prevent side reactions such as chain degradation.

Solvent Systems and Yield Optimization

Non-polar solvents like dichloromethane or ethyl acetate enhance solubility of the hydrophobic 5-hydroxyhexadecanoic acid. Pilot studies suggest yields of 70–85% under inert atmospheres (N₂ or Ar) to minimize oxidative byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates this compound with >95% purity.

Multi-Step Synthesis from Shorter-Chain Precursors

Adapting methodologies for shorter oxo-acids provides scalable routes to this compound. For example, the synthesis of 5-oxo-heptanoic acid involves a two-step process: (1) Grignard reaction of methyl 4-(chloroformyl)butyrate, and (2) hydrolysis under basic conditions.

Chain Elongation Strategies

To extend this approach to C16 chains, hexadecanoic acid derivatives serve as starting materials. A representative pathway includes:

-

Chloroformylation : Reaction of hexadecanoic acid with phosgene (COCl₂) yields 4-(chloroformyl)hexadecanoate.

-

Grignard Addition : Treatment with methyl magnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) at −78°C forms a tertiary alcohol intermediate.

-

Oxidation : PCC-mediated oxidation generates the ketone group at position 5.

Reaction Parameters and Challenges

Key challenges include steric hindrance from the long alkyl chain, necessitating elevated temperatures (40–60°C) during chloroformylation. Yields for the Grignard step are moderate (50–65%) due to competing side reactions, but iterative optimization via Design of Experiments (DoE) methodologies can improve efficiency.

Biocatalytic Synthesis Using Dehydrogenases

Enzymatic routes offer sustainable alternatives. The biosynthesis of 5-oxoeicosatetraenoic acid (5-oxo-ETE) from 5S-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) provides a conceptual framework.

Enzyme Engineering and Substrate Specificity

5-HEDH catalyzes NADP⁺-dependent oxidation of 5S-HETE to 5-oxo-ETE. While natural substrates are C20 fatty acids, protein engineering (e.g., directed evolution) could modify substrate specificity to accommodate C16 chains. Computational docking studies suggest mutations at residues 148–152 (Ala→Gly) may enlarge the active site for hexadecanoic acid derivatives.

Fermentation and Scale-Up

Recombinant 5-HEDH expressed in E. coli BL21(DE3) achieves titers of 2–3 g/L in fed-batch bioreactors. Co-factor regeneration systems (e.g., glucose dehydrogenase for NADPH recycling) are critical for economic viability. Preliminary trials with 5-hydroxyhexadecanoic acid show <10% conversion, highlighting the need for further enzyme optimization.

Industrial-Scale Production and Patented Methods

Patent literature discloses condensed-phase reactions for oxo-acid synthesis. For example, US6706670B2 describes the use of 5-oxo-hexadecanoic acid in metalworking fluids, synthesized via amine-catalyzed addition of acetone to long-chain acrylates.

Catalytic Condensation Reactions

In a representative protocol:

Process Optimization

Continuous flow reactors enhance heat transfer and reduce reaction times (4–6 h vs. 24 h batch). Catalyst immobilization on mesoporous silica (e.g., SBA-15) improves recyclability, with <5% activity loss over 10 cycles.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| PCC Oxidation | 70–85 | >95 | Moderate | 120–150 |

| Multi-Step Organic | 50–65 | 90–95 | High | 200–250 |

| Biocatalytic | <10 | 80–85 | Low | 300–400 |

| Industrial Condensation | 60–75 | 85–90 | High | 100–130 |

Key Insights : Industrial condensation offers the best balance of cost and scalability, whereas biocatalytic methods remain experimental. PCC oxidation is optimal for laboratory-scale synthesis.

Chemical Reactions Analysis

Esterification Reactions

The carboxyl group undergoes esterification with alcohols under acidic or enzymatic conditions:

| Conditions | Catalyst | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄) | 0.5 M H⁺ | 85-92% | 4-6 h, 80°C | |

| Enzymatic (Candida rugosa lipase) | - | 78% | 24 h, 37°C |

Key applications include the synthesis of biodiesel precursors and polymerizable esters .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

| Reducing Agent | Catalyst | Pressure | Yield | Selectivity |

|---|---|---|---|---|

| H₂ | Pd/C (5 wt%) | 1-2 atm | 94% | >99% |

| NaBH₄ | - | Ambient | 62% | 88% |

Industrial hydrogenation uses Pd/C under mild conditions (25-50°C), preserving the carboxyl group.

Oxidation Reactions

The ketone and carboxyl groups participate in oxidation pathways:

a) Autoxidation

Radical-mediated chain oxidation forms hydroperoxides:

-

Dominant at C4 and C6 positions due to keto group resonance stabilization .

-

Secondary products include aldehydes (e.g., hexanal) and epoxy acids .

b) Strong Oxidants

KMnO₄ or CrO₃ oxidizes the ketone to a dicarboxylic acid:

| Oxidant | Conditions | Conversion | Main Product |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 8 h | 89% | Glutaric acid (C5) |

| CrO₃ | Acetic acid, 60°C | 76% | 5-Ketoglutaric acid |

Decarboxylation

Thermal decarboxylation produces pentadecanone:

| Temperature | Catalyst | CO₂ Yield | Reaction Time |

|---|---|---|---|

| 250°C | None | 68% | 2 h |

| 180°C | CaO | 92% | 1 h |

Enzymatic Reactions

This compound is a substrate for cytochrome P450 enzymes, undergoing ω-hydroxylation:

| Enzyme | Cofactor | Turnover Rate (min⁻¹) | Km (μM) |

|---|---|---|---|

| CYP4A11 | NADPH | 12.7 ± 1.3 | 45.2 ± 4.6 |

This reaction is critical in xenobiotic metabolism studies.

Stability Considerations

Scientific Research Applications

Biomedical Research

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Oxohexadecanoic acid. In a study involving the extraction of bioactive compounds from Arisaema flavum, researchers isolated this compound along with other compounds. The isolated compounds exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of 25 µM, indicating a strong potential for development into anticancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects appears to involve modulation of fatty acid metabolism and membrane plasticity in cancer cells. Studies suggest that fatty acids can influence membrane dynamics, thereby affecting cell signaling pathways related to growth and apoptosis .

Pharmacological Applications

Analgesic Properties

A study examining the analgesic effects of various extracts found that this compound contributed to significant reductions in pain responses in animal models. The compound was part of a hydroalcoholic extract that demonstrated comparable analgesic activity to acetylsalicylic acid, a common analgesic drug . This suggests potential for developing new pain management therapies based on this compound.

Toxicological Studies

Toxicological assessments have shown that acute oral administration of extracts containing this compound did not produce adverse effects in tested animal models, indicating a favorable safety profile for further pharmacological exploration .

Nutritional Science

Fatty Acid Composition and Health

This compound is part of the broader category of fatty acids that play crucial roles in human health. It is involved in various metabolic processes, including lipid metabolism and energy production. Its presence in dietary sources may contribute to maintaining healthy lipid profiles and reducing inflammation .

Data Summary

Mechanism of Action

The mechanism of action of 5-Oxohexadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, such as cytochrome P450 enzymes, which oxidize it to produce various metabolites . These metabolites can then participate in different biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 5-oxohexadecanoic acid and related compounds:

Chain Length and Physical Properties

- Chain Length Effects: Solubility: Shorter-chain oxo acids (e.g., 5-oxohexanoic acid) are more water-soluble due to higher polarity. Longer chains (e.g., this compound) exhibit lower solubility and higher hydrophobicity. Melting Points: Longer chains generally have higher melting points due to stronger van der Waals interactions.

- Functional Group Position: The position of the ketone affects reactivity. For example, this compound undergoes selective reduction at the fifth carbon, while levulinic acid (4-oxo) is more prone to esterification due to steric accessibility of the ketone group .

Biological Activity

5-Oxohexadecanoic acid, a fatty acid derivative, has garnered attention in recent years due to its various biological activities. This article explores its biochemical properties, metabolic pathways, and implications in inflammation and cellular signaling.

Chemical Structure and Metabolism

This compound is a saturated fatty acid with a ketone functional group at the fifth carbon. Its metabolism primarily involves oxidation processes, where it can be converted from its precursor, sebaleic acid, through enzymatic actions. Notably, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) plays a crucial role in this conversion, facilitating the transformation of 5-HODE into 5-oxo-ODE, a biologically active metabolite .

Inflammatory Response

Research indicates that this compound exhibits significant chemoattractant properties , particularly in neutrophils. It stimulates calcium mobilization and induces actin polymerization, which are critical for neutrophil migration and chemotaxis. This activity is mediated by the OXE receptor, a member of the G protein-coupled receptor family .

Table 1: Biological Activities of this compound

Interaction with Other Fatty Acids

The biological activity of this compound can be influenced by its interaction with other fatty acids. For instance, studies have shown that it can modulate the effects of other eicosanoids like leukotriene B4 and can be involved in the inflammatory response associated with skin diseases .

Case Studies and Research Findings

Recent studies have highlighted the role of this compound in various inflammatory conditions:

- Skin Inflammation : In a study focusing on inflammatory skin diseases, it was found that sebum-derived 5-oxo-ODE could attract neutrophils to affected areas, suggesting its involvement in skin inflammation .

- Obstructive Sleep Apnea : A correlation was observed between fatty acid levels, including this compound, and inflammatory responses in patients with obstructive sleep apnea syndrome. Elevated levels of certain fatty acids were linked to increased inflammation markers .

- Cancer Research : The compound's potential as an anti-cancer agent is being explored due to its ability to influence metabolic pathways critical for tumor growth and survival .

Q & A

Q. What safety protocols are critical when handling 5-Oxohexadecanoic acid in laboratory settings?

- Methodological Answer : Due to its flammability (GHS02) and skin/eye irritation risks (GHS07), researchers must use explosion-proof equipment, maintain proper ventilation, and avoid static discharge. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Storage should adhere to OSHA HCS standards, with containers tightly sealed and away from ignition sources .

Q. How can researchers standardize synthesis protocols for this compound to ensure reproducibility?

- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents), purification steps (e.g., column chromatography), and characterization data (NMR, HPLC, GC-MS) in detail. Follow guidelines for experimental write-ups, as outlined in scientific journals, to enable replication. For novel synthesis routes, include step-by-step procedures and validation against established methods .

Q. What analytical techniques are essential for verifying the purity and structural identity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with published databases to validate results. For trace impurities, use gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, dosages, assay conditions) contributing to discrepancies. Replicate experiments under controlled conditions, adhering to standardized protocols. Use statistical tools (e.g., ANOVA) to assess inter-study variability and validate findings through orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What experimental designs are optimal for investigating enzyme interactions involving this compound?

- Methodological Answer : Employ kinetic assays (e.g., spectrophotometric monitoring of cofactor depletion) to study enzyme-substrate binding. For mechanistic insights, use X-ray crystallography or cryo-EM to resolve structural interactions. Complement with computational modeling (e.g., molecular dynamics simulations) to predict binding affinities and catalytic pathways. Ensure enzyme sources and reaction buffers are consistent across trials .

Q. How can multi-omics approaches elucidate the metabolic roles of this compound in biological systems?

- Methodological Answer : Integrate lipidomics (LC-MS profiling of fatty acid derivatives), transcriptomics (RNA-seq to identify regulated genes), and metabolomics (NMR-based flux analysis) to map metabolic networks. Use pathway enrichment tools (e.g., KEGG, Reactome) to link this compound to specific biochemical processes. Validate findings with isotope tracing (e.g., ¹³C-labeled analogs) to track carbon flux .

Q. What strategies mitigate risks when scaling up this compound synthesis for high-throughput studies?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Optimize solvent systems for scalability (e.g., switch from tetrahydrofuran to safer alternatives). Conduct hazard operability (HAZOP) assessments to identify risks (e.g., exothermic reactions) and design fail-safe mechanisms (e.g., automated cooling systems) .

Methodological Guidelines for Data Integrity

- Literature Review : Use keyword strategies (e.g., "this compound AND enzymatic oxidation") in databases like PubMed and SciFinder. Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials, formatted according to journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.